3-(2-(1-(3-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl)-2-oxoethyl)quinazolin-4(3H)-one
Overview
Description
3-(2-(1-(3-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl)-2-oxoethyl)quinazolin-4(3H)-one is a complex organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities, including antimalarial, antitumor, anticonvulsant, fungicidal, antimicrobial, and anti-inflammatory properties . This particular compound features a quinazolinone core, a pyrrole ring, and a methoxyphenyl group, making it a unique and potentially valuable molecule for various scientific applications.
Scientific Research Applications
3-(2-(1-(3-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl)-2-oxoethyl)quinazolin-4(3H)-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and antitumor properties.
Industry: Utilized in the development of new materials and chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(1-(3-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl)-2-oxoethyl)quinazolin-4(3H)-one typically involves multiple steps, starting with the preparation of the quinazolinone core. Common reagents and conditions used in these reactions include:
HCl/Dioxane: Used for the initial cyclization step at 80°C for 12 hours.
K2CO3 in 95% Ethanol: Employed for the alkylation step at room temperature for 12 hours.
Et3N in THF: Utilized for the final coupling reaction at room temperature for 2-4 hours.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include scaling up the reactions, using continuous flow reactors, and employing advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-(2-(1-(3-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl)-2-oxoethyl)quinazolin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The methoxyphenyl group can be oxidized to form corresponding quinones.
Reduction: The quinazolinone core can be reduced to form dihydroquinazolinones.
Substitution: The pyrrole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reducing Agents: Such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Electrophiles: Such as halogens (Cl2, Br2) or nitro groups (NO2).
Major Products
Oxidation Products: Quinones and other oxidized derivatives.
Reduction Products: Dihydroquinazolinones and related compounds.
Substitution Products: Halogenated or nitrated derivatives of the pyrrole ring.
Mechanism of Action
The mechanism of action of 3-(2-(1-(3-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl)-2-oxoethyl)quinazolin-4(3H)-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
4(3H)-Quinazolinone: Known for its broad range of biological activities, including antimalarial and antitumor properties.
4,6,7-Trisubstituted Quinazoline Derivatives: Studied for their antitumor activity against various cancer cell lines.
Uniqueness
3-(2-(1-(3-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl)-2-oxoethyl)quinazolin-4(3H)-one is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other quinazolinone derivatives.
Properties
IUPAC Name |
3-[2-[1-(3-methoxyphenyl)-2,5-dimethylpyrrol-3-yl]-2-oxoethyl]quinazolin-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O3/c1-15-11-20(16(2)26(15)17-7-6-8-18(12-17)29-3)22(27)13-25-14-24-21-10-5-4-9-19(21)23(25)28/h4-12,14H,13H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMNISAVNEIZKQN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=CC(=CC=C2)OC)C)C(=O)CN3C=NC4=CC=CC=C4C3=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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